
N-Cbz-3-piperidineacetic acid
Overview
Description
N-Cbz-3-piperidineacetic acid is an organic compound that appears as a white or white crystalline powder. It is soluble in many organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is commonly used in organic synthesis reactions, particularly as a protecting group for amino acids .
Preparation Methods
The preparation of N-Cbz-3-piperidineacetic acid involves a multi-step synthetic route:
Reaction with Dimethylformamide: 3-piperidine acetic acid is first reacted with dimethylformamide to generate 3-piperidine acetic anhydride.
Reaction with Benzyl Chloroformate: The 3-piperidine acetic anhydride is then reacted with benzyl chloroformate to produce this compound.
Purification: The final product is purified by crystallization.
Chemical Reactions Analysis
N-Cbz-3-piperidineacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: It undergoes substitution reactions, particularly in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Melanocortin Receptor Modulation
N-Cbz-3-piperidineacetic acid has been identified as a modulator of melanocortin receptors, particularly MCR3 and MCR4. These receptors play a crucial role in regulating appetite and energy homeostasis. Research indicates that this compound can act as an agonist or antagonist, influencing food intake and weight management .
- Case Study : In animal models, administration of this compound led to significant changes in feeding behavior, demonstrating its potential utility in obesity treatment.
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests potential therapeutic applications for inflammatory diseases.
- Case Study : A study demonstrated that the compound effectively reduced lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, establishing a dose-response relationship that highlights its efficacy as an anti-inflammatory agent.
Diabetes Management
The compound has also been evaluated for its potential to regulate blood sugar levels through α-glucosidase inhibition. This property suggests applications in managing diabetes, particularly in controlling postprandial glucose levels.
- Case Study : A comprehensive pharmacological evaluation revealed that derivatives of this compound exhibited significant α-glucosidase inhibitory activity, further supporting its role in diabetes management.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various piperidine derivatives. Its benzyloxycarbonyl protecting group allows for selective reactions at other positions on the molecule, enhancing its utility in synthetic pathways .
Synthesis of Piperidine Derivatives
Recent advances have highlighted the use of this compound as a precursor for synthesizing biologically active piperidine derivatives through various catalytic methods, including organocatalysis and metal-catalyzed reactions .
Mechanism of Action
The mechanism of action of N-Cbz-3-piperidineacetic acid in pharmaceuticals depends on the specific drug being synthesized. Generally, it acts as a building block or intermediate, facilitating the formation of more complex molecules. The molecular targets and pathways involved vary based on the final product being synthesized .
Comparison with Similar Compounds
N-Cbz-3-piperidineacetic acid can be compared with other similar compounds such as:
- N-Cbz-4-piperidineacetic acid
- N-Cbz-2-piperidineacetic acid
- N-Cbz-3-pyrrolidineacetic acid
These compounds share similar structural features but differ in the position of the substituent groups, which can affect their reactivity and applications .
Biological Activity
N-Cbz-3-piperidineacetic acid (C15H19NO4) is a compound characterized by its unique structural features, including a carbobenzyloxy (Cbz) protecting group and an acetic acid moiety attached to the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a precursor for various pharmaceutical agents.
Chemical Structure and Properties
- Molecular Formula : C15H19NO4
- Molecular Weight : 275.32 g/mol
- CAS Number : 86827-10-3
The presence of the Cbz group serves to protect the nitrogen atom, allowing for selective modifications at the carboxylic acid group. This property is crucial in synthetic organic chemistry, particularly in the development of biologically active compounds.
Biological Activity Overview
This compound is part of a broader class of piperidine derivatives, which are known for their diverse biological activities. Research indicates that these compounds can exhibit various pharmacological effects, including:
- Anticancer Activity : Some studies have suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.
- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, an enzyme critical in neurotransmission, which could have implications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating that this compound may also have therapeutic potential in inflammatory conditions.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The Cbz group allows for selective reactions that can enhance binding affinity and specificity towards these targets.
Research Findings and Case Studies
Recent studies have explored the biological efficacy of this compound and its derivatives:
- Anticancer Studies :
- Cholinesterase Inhibition :
- Anti-inflammatory Properties :
Data Table: Comparison of Piperidine Derivatives
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Cbz protecting group on nitrogen | Anticancer activity |
N-Cbz-2-piperidineacetic Acid | Different substituent position | Anti-inflammatory properties |
N-Cbz-4-piperidineacetic Acid | Variation in substituent position | Cholinesterase inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Cbz-3-piperidineacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the piperidine nitrogen, followed by acetic acid side-chain introduction. Key steps include:
- Protection : Reacting 3-piperidineacetic acid with benzyl chloroformate (Cbz-Cl) in a basic solvent (e.g., THF or dichloromethane) at 0–25°C for 4–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .
- Yield Factors : Excess Cbz-Cl (1.2–1.5 eq.), solvent polarity (higher polarity improves carbamate formation), and reaction time (prolonged stirring reduces byproducts) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
- NMR : ¹H/¹³C NMR to confirm Cbz group integration (benzyl protons at δ 7.2–7.4 ppm; piperidine protons at δ 1.5–3.5 ppm) and acetic acid moiety (δ 2.3–2.6 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion detection ([M+H]⁺ at m/z 278.3) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent hydrolysis of the Cbz group .
- Moisture Control : Use desiccants in sealed containers, as the compound is hygroscopic and prone to decomposition in humid environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Experimental Validation : Reproduce solubility studies using standardized buffers (e.g., PBS pH 7.4, DMSO) and compare with predicted values (e.g., ESOL: -2.1 logS) .
- pKa Analysis : Use potentiometric titration (e.g., Sirius T3 instrument) to resolve conflicts between predicted (4.66 ± 0.10) and experimental values, accounting for solvent ionic strength .
- Data Harmonization : Cross-reference multiple databases (PubChem, Kanto Reagents) and prioritize peer-reviewed studies over computational predictions .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to minimize racemization during acetic acid conjugation .
- Solvent Optimization : Replace dichloromethane with ethyl acetate for greener chemistry and easier solvent recovery .
- Process Monitoring : In-line FTIR to track reaction completion and reduce over-reaction byproducts .
Q. How does this compound interact with cytochrome P450 enzymes, and why do inhibitory effects vary across studies?
- Methodological Answer :
- Assay Conditions : Variations in CYP isoforms (e.g., CYP3A4 vs. CYP2D6), substrate concentrations, and incubation times (e.g., 30 vs. 60 minutes) impact reported IC₅₀ values .
- Metabolite Interference : Degradation products (e.g., free piperidine) may exhibit non-specific binding. Use LC-MS/MS to quantify intact compound during assays .
- Structural Modeling : Docking studies (e.g., AutoDock Vina) to identify binding residues (e.g., heme iron coordination) and explain isoform selectivity .
Q. Can molecular dynamics (MD) simulations predict the stability of this compound in different solvent systems?
- Methodological Answer :
- Force Field Selection : Use GAFF or CHARMM36 parameters for accurate solvation free energy calculations .
- Solvent Models : Compare aqueous (TIP3P) vs. organic (e.g., acetonitrile) environments to assess conformational stability of the Cbz group .
- Validation : Correlate MD results with experimental stability data (e.g., NMR chemical shift changes over time) .
Q. Data Contradiction Analysis
Q. Why do batch-to-batch variations occur in this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Source Analysis : Impurities from starting materials (e.g., residual 3-piperidineacetic acid) or incomplete Cbz protection .
- QC Protocols : Implement strict in-process controls (e.g., TLC at each step) and request peptide content analysis for sensitive assays .
- Synthetic Adjustments : Use Boc-protected intermediates for higher stability before Cbz introduction .
Q. How do computational models (e.g., Lipinski’s Rule, ADMET) assess the drug-likeness of this compound, and what are their limitations?
- Methodological Answer :
- Lipinski Compliance : Molecular weight (277.32 g/mol), logP (1.216), H-bond donors/acceptors (1/4) align with oral bioavailability criteria .
- ADMET Limitations : Predictions may overlook tissue-specific permeability (e.g., BBB penetration) or off-target effects (e.g., P-gp substrate potential) .
- Validation : Combine in silico models with Caco-2 permeability assays and microsomal stability tests .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-13-7-4-8-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOXXKXHRGVDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401183 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-10-3 | |
Record name | {1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.